molecular formula C16H20N4O B1678722 R-61837 CAS No. 100241-46-1

R-61837

カタログ番号: B1678722
CAS番号: 100241-46-1
分子量: 284.36 g/mol
InChIキー: DDOAUTHWSCUHQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine (CAS 100241-46-1) is a chemical compound with the molecular formula C₁₆H₂₀N₄O and an average mass of 284.363 Da . This substance is recognized in scientific literature under the code R 61837 as a potent and specific inhibitor of human rhinoviruses, which are the primary agents of the common cold . In vitro studies have demonstrated that R 61837 exhibits significant antiviral activity against a wide spectrum of rhinovirus serotypes, with MICs for a 50% reduction in cytopathic effect (CPE) ranging from 0.004 to 15 µg/ml . For the most susceptible serotypes, the compound can reduce viral yield by a factor of 1,000 to 10,000 in single-round, high-multiplicity infections . Its mechanism of action involves a direct, time-, concentration-, and temperature-dependent interaction with the viral particles, leading to the inactivation of certain serotypes . The efficacy of this piperazinyl pyridazine derivative has also been confirmed in human target tissue models, specifically in nasal polyp explant cultures, underscoring its research value in virology and infectious disease studies . It is supplied with a minimum purity of 98% and is intended for research applications only . This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

特性

CAS番号

100241-46-1

分子式

C16H20N4O

分子量

284.36 g/mol

IUPAC名

3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C16H20N4O/c1-13-4-3-5-14(12-13)19-8-10-20(11-9-19)15-6-7-16(21-2)18-17-15/h3-7,12H,8-11H2,1-2H3

InChIキー

DDOAUTHWSCUHQA-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC

外観

Solid powder

他のCAS番号

100241-46-1

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine
R 61837
R-61837

製品の起源

United States

準備方法

R-61837の合成は、3-メトキシ-6-クロロピリダジンと1-(3-メチルフェニル)ピペラジンを特定の条件下で反応させることから始まります。この反応は通常、炭酸カリウムなどの塩基とジメチルホルムアミドなどの溶媒の存在下で行われます。 混合物を加熱して反応を促進すると、this compoundが生成されます .

化学反応の分析

科学研究の応用

This compoundは、特にライノウイルスに対する抗ウイルス特性について、広く研究されてきました。その用途には以下が含まれます。

    化学: 抗ウイルス剤の研究における参照化合物として使用されています。

    生物学: ウイルス複製への影響やウイルス粒子との相互作用について調査されています。

    医学: ライノウイルス感染症の治療のための潜在的な治療薬として研究されています。

    産業: 抗ウイルス薬や製剤の開発に使用されています

科学的研究の応用

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, also known as R61837, is a small molecule drug with several notable applications in scientific research .

Scientific Research Applications

  • Cold Prevention This compound has been found effective in preventing colds induced by human volunteers .
  • Monoamine Oxidase (MAO) Inhibition Pyridazinone derivatives, including compounds with a (2-fluorophenyl) piperazine moiety, have been designed and synthesized for their monoamine oxidase (MAO) inhibitory activities .
    • MAO-B Inhibition Specifically, two compounds, T6 and T3, exhibited potent MAO-B inhibition. T6 showed the most potent inhibition with an IC50 value of 0.013 µM, followed by T3 with an IC50 of 0.039 µM .
    • Reversible and Competitive Inhibition T3 and T6 were identified as reversible and competitive inhibitors of MAO-B, with Ki values of 0.014 and 0.0071, respectively .
    • Selectivity T6 and T3 efficiently inhibited MAO-A with IC50 values of 1.57 and 4.19 µM and had the highest selectivity indices (SIs) for MAO-B (120.8 and 107.4, respectively) .
    • Cytotoxicity T3 caused complete cell death at 50 and 100 µM, but no significant death at 1, 10, or 20 µM in L929 cells (a healthy fibroblast cell line). T6 did not show a cytotoxic effect at any dose, with an IC50 value of 120.6 µM, suggesting it is a more appropriate drug candidate .

Monoamine Oxidase Inhibition Findings

CompoundIC50 Value (MAO-B)IC50 Value (MAO-A)Selectivity Indices (SI) for MAO-B
T60.013 µM1.57 µM120.8
T30.039 µM4.19 µM107.4

Case Studies

  • Reversibility Studies Using a dialysis-based method, the reversibility of MAO-B inhibition by T3 and T6 was studied. Dialysis recovered MAO-B inhibition by T3 from 22.2% to 79.4%, and T6 was also recovered from 36.9% to 79.0%. These recovery rates were similar to that observed for lazabemide, a reversible reference MAO-B inhibitor, indicating that T3 and T6 reversibly inhibit MAO-B .
  • Molecular Docking Simulations Molecular docking simulations with MAO binding sites showed higher docking scores for T6 and T3 with MAO-B than with MAO-A. The ortho-fluorine phenyl rings of T3 and T6 interacted with F352 of MAO-A by π-π contact and by hydrophobic interaction with Y444, Y407, and the FAD of MAO-A. The pyridazinone ring of T6 was well oriented towards F208 of MAO-A, establishing another hydrophobic interaction .

作用機序

R-61837は、ウイルス粒子と直接相互作用することで抗ウイルス効果を発揮します。ウイルスカプシド上の特定のポケットに結合し、ウイルスの脱殻を阻止し、その結果ウイルス複製が阻害されます。 この相互作用は時間依存性、濃度依存性、温度依存性があり、直接的かつ特異的な作用機序を示しています .

類似化合物との比較

Comparison with Structural Analogs

Modifications to the Pyridazine Core

R60164
  • Structural Change : Methoxy group at position 3 replaced with bromine.
  • Activity : Reduced potency compared to R61837, indicating the methoxy group’s critical role in capsid binding .
  • MIC Range: Not explicitly reported but inferred to be higher than R61837 based on reduced efficacy in antiviral assays .
R62025
  • Structural Change : 3-Chloro substitution and a partially saturated piperidine ring (3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl).
  • Activity : Retains activity against select serotypes but with narrower spectrum due to altered steric interactions with capsid proteins .
  • MIC Range : Comparable to R61837 for susceptible serotypes (e.g., RV-2, RV-14) but ineffective against others .
R62827
  • Structural Change : Chloro group replaced with bromine at position 3.

Modifications to the Piperazinyl Group

R66703
  • Structural Change : Piperazinyl group substituted with a 4-[(3-methylphenyl)methyl] moiety.
  • Activity : Enhanced activity against serotypes resistant to R61837, likely due to improved hydrophobic interactions with the capsid .
  • MIC Range : Lower MICs (0.002–10 μg/ml) for resistant strains .
R72440
  • Structural Change: Piperazinyl group replaced with a 4-[3-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)propyl]-1-piperidinyl group.
  • Activity : Targets a different capsid pocket, showing activity against R61837-resistant strains but higher cytotoxicity .

Hybrid Molecules

  • Flavone-Pyridazine Hybrids
    • Structural Change : 3-Methoxyflavone nucleus linked via alkyl chain to R61837’s pyridazine moiety .
    • Activity : Dual mechanism targeting viral entry (capsid binding) and replication (flavone-mediated protease inhibition). Synergistic effect reduces resistance emergence .

Comparative Data Table

Compound Structural Modification MIC Range (μg/ml) Key Serotypes Affected Clinical Status Reference ID
R61837 3-Methoxy, 6-(4-(3-methylphenyl)piperazine) 0.004–15 RV-1A, RV-2, RV-14, RV-89 Phase II (1988–1990)
R60164 3-Bromo substitution >15 (estimated) Limited spectrum Preclinical
R62025 3-Chloro, dihydro-pyridinyl 0.01–10 RV-2, RV-14 Preclinical
R66703 4-[(3-Methylphenyl)methyl]piperazine 0.002–10 R61837-resistant strains Preclinical
R72440 Complex piperidinyl-oxazolyl substitution 0.05–20 Broad (including resistant) Preclinical
Flavone Hybrids Flavone-pyridazine conjugate 0.001–5 Pan-serotype Experimental

Key Findings

Methoxy Group Critical for Potency : Replacement with bromine (R60164) or chlorine (R62025) reduces activity, highlighting the methoxy group’s role in hydrogen bonding with capsid VP1 proteins .

Piperazine Modifications Enhance Spectrum : Bulky substituents like benzyl (R66703) improve binding to hydrophobic pockets in resistant serotypes .

Hybrid Molecules Mitigate Resistance : Dual-target hybrids (e.g., flavone-pyridazine) show promise in overcoming viral resistance .

Cytotoxicity Concerns : Increased lipophilicity (e.g., R72440) correlates with higher cytotoxicity, limiting therapeutic utility .

生物活性

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, also known as 3-MQ, is a compound with significant biological activity, particularly in antiviral and antibacterial domains. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₀N₄O
  • IUPAC Name : 3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine
  • Canonical SMILES : COc1ccc(nn1)N1CCN(CC1)c1cccc(c1)C
  • Molecule ID : 12365

Research indicates that 3-MQ exhibits antiviral properties by interfering with the replication of viruses such as poliovirus and coxsackievirus. It acts at an early stage of viral synthesis, effectively inhibiting viral RNA and protein synthesis. In particular, studies have shown that 3-MQ can protect mice from lethal infections caused by coxsackie B4 virus when administered at a dose of 20 mg/kg over nine days without observed toxicity .

Antiviral Activity

The antiviral efficacy of 3-MQ is attributed to its ability to block sequential steps in viral replication. Hybrid compounds incorporating 3-MQ have been synthesized to exploit its antiviral properties further. These hybrids have demonstrated the potential to inhibit rhinovirus replication, thereby reducing the likelihood of resistance development in viral strains .

Case Study: Efficacy Against Coxsackievirus

A study conducted by Van Hoof et al. (1984) demonstrated that administration of 3-MQ significantly reduced viraemia and mortality in infected mice. The compound's mechanism was characterized by its action within a narrow time frame post-infection, suggesting a critical window for therapeutic intervention .

Antibacterial Activity

In addition to its antiviral properties, 3-MQ has shown promising antibacterial activity against various pathogens. The compound’s structural characteristics allow it to interact effectively with bacterial targets.

Table: Antibacterial Activity of 3-MQ

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.125 mg/mL

These results indicate that 3-MQ possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Safety and Toxicology

In safety assessments, high doses of related compounds have not shown significant adverse effects on hematological or biochemical parameters in clinical trials. For instance, a study involving high doses (1000 mg/day) reported only mild side effects such as headaches and nausea, supporting the compound's safety profile for further development .

Q & A

Q. How do formulation strategies impact preclinical efficacy in animal models?

  • Methodological Answer : Nanoformulations (e.g., PLGA nanoparticles) enhance brain penetration for CNS targets. Pharmacokinetic studies in rodents compare oral bioavailability vs. intravenous administration. Sustained-release implants (e.g., osmotic pumps) maintain steady-state concentrations during chronic dosing .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in high-throughput screening data?

  • Methodological Answer : Robust Z-score normalization minimizes plate-to-plate variability. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Machine learning (e.g., random forests) identifies outliers and prioritizes hits with consensus activity across replicates .

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

  • Methodological Answer : Detailed reaction logs (temperature, humidity, equipment calibration) and standardized reagents (e.g., USP-grade solvents) reduce variability. Collaborative trials (e.g., inter-lab round-robin testing) validate robustness. Open-access platforms (e.g., ChemRxiv) share optimized procedures .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in a research setting?

  • Methodological Answer : Use fume hoods for powder handling; PPE includes nitrile gloves and lab coats. Waste disposal follows EPA guidelines for halogenated organics. Acute toxicity screening (OECD 423) in rodents informs hazard classification. SDS documentation (e.g., CAS 34661-75-1 analogs) guides emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-61837
Reactant of Route 2
Reactant of Route 2
R-61837

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。